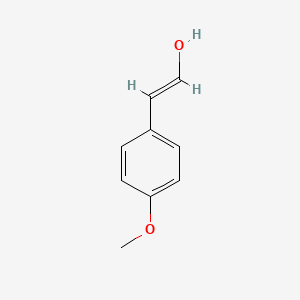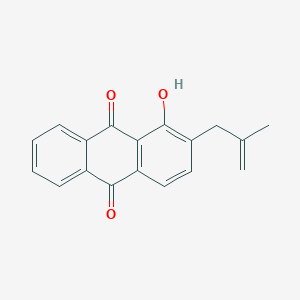
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is a complex organic compound that features an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes two butanal groups attached to the anthraquinone core via azanediyl linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of Azanediyl Linkages: The azanediyl linkages are introduced by reacting the anthraquinone core with appropriate amines under controlled conditions.
Attachment of Butanal Groups: The final step involves the reaction of the intermediate compound with butanal in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The azanediyl and butanal groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-DPPEAQ: A phosphonate-functionalized anthraquinone used in redox flow batteries.
Alizarin Red S: A dye with similar anthraquinone structure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Another anthraquinone derivative.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is unique due to its specific structural features, including the azanediyl linkages and butanal groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
89734-97-4 |
|---|---|
分子式 |
C22H22N2O4 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-[[9,10-dioxo-8-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)22(28)20-16(21(15)27)6-4-8-18(20)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI 键 |
JZDVYOXDVIRHKH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)



![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
